2-Methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
This compound is a pyridine-based boronic ester with a methoxy group at position 2, a methyl group at position 5, and a pinacol boronate ester at position 2. Its molecular formula is C₁₃H₂₁BNO₃ (calculated based on analogs in ). The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The methyl and methoxy substituents influence electronic and steric properties, making it valuable in pharmaceutical and materials science research .
Properties
IUPAC Name |
2-methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-9-7-10(11(16-6)15-8-9)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIBJCFFZPYJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673590 | |
| Record name | 2-Methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083168-84-6 | |
| Record name | 2-Methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083168-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methoxy-5-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate . Another method involves the use of pinacol borane and dimethyl carbonate, which can be optimized based on specific requirements .
Chemical Reactions Analysis
2-Methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The boron atom in the compound can participate in substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects involves the reactivity of the boron atom. The boron atom can form stable covalent bonds with various nucleophiles, making it a key player in many chemical transformations. In biological systems, boron-containing compounds can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyridine Ring
Table 1: Key Structural Differences and Molecular Properties
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups :
- Methoxy (-OCH₃) and methyl (-CH₃) groups in the target compound donate electrons, slightly deactivating the pyridine ring and reducing reactivity in Suzuki couplings compared to electron-withdrawing substituents (e.g., -SO₂CH₃ in ) .
- Sulfonyl (-SO₂CH₃) and chloro (-Cl) substituents enhance electrophilicity, accelerating cross-coupling reactions but requiring stringent reaction optimization .
- Biological Interactions: Amino (-NH₂) and hydroxy (-OH, ) groups facilitate hydrogen bonding, enhancing solubility and interactions with biological targets .
Reactivity in Suzuki-Miyaura Coupling
Table 2: Comparative Reactivity Data
Key Findings :
Biological Activity
2-Methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridine ring substituted with a methoxy and a dioxaborolane moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C13H20BNO3
- Molecular Weight : 249.12 g/mol
- CAS Number : 1083168-84-6
- SMILES Notation : COc1ncc(C)cc1B2OC(C)(C)C(C)(C)O2
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of interest include:
1. Anticancer Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyridine have shown promising results against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | Strong inhibition |
| A549 (Lung) | <0.01 | High growth inhibition |
| MCF7 (Breast) | 17.02 | Moderate inhibition |
The compound's structure allows it to target specific pathways involved in cancer cell proliferation and survival.
2. Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in cancer progression. For example, studies have indicated that similar pyridine derivatives can inhibit matrix metalloproteinases (MMPs), which are crucial in tumor metastasis.
3. Toxicity Profile
Initial toxicity assessments have shown that the compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg in mice), indicating a favorable safety profile for further development .
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
Case Study 1: Anticancer Mechanism
A study focused on the mechanism of action revealed that the compound induces apoptosis in cancer cells through caspase activation pathways. The treatment of MDA-MB-231 cells with the compound resulted in increased caspase-3 activity compared to controls.
Case Study 2: In Vivo Efficacy
In vivo studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models when compared to untreated controls. This suggests its potential for therapeutic application against aggressive cancer types.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
